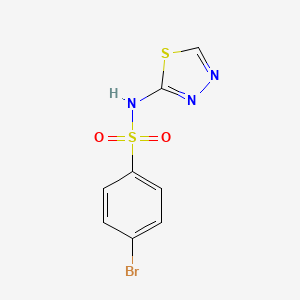

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

描述

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom attached to a benzene ring, which is further connected to a thiadiazole ring through a sulfonamide linkage

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the following steps:

Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate acid chloride or anhydride.

Bromination: The thiadiazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide.

Sulfonamide formation: The brominated thiadiazole is reacted with a sulfonyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Catalysts like palladium or copper are often used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.

科学研究应用

Antimicrobial Activity

Overview : The compound has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and ultimately leading to bacterial cell death.

Research Findings :

- Synthesis and Testing : A series of derivatives, including 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, have been synthesized and tested against various strains of bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Results indicated significant inhibition zones, suggesting effective antibacterial properties.

- Mechanism of Action : The compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition prevents cell division and growth .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 8 |

| S. aureus | 9 |

| B. subtilis | 6 |

Anticancer Properties

Overview : The anticancer potential of this compound has been explored in various studies, showing efficacy against different cancer cell lines.

Research Findings :

- Cell Line Studies : The compound was tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The specific mechanisms are still under investigation but may involve the induction of apoptosis in cancer cells.

- Combination Therapies : Research suggests that combining this compound with other therapeutic agents could enhance its anticancer effects, potentially leading to more effective treatment protocols .

Anticonvulsant Activity

Overview : Recent studies have highlighted the anticonvulsant properties of this compound.

Research Findings :

- Protective Effects : In animal models, certain derivatives exhibited significant protection against seizures at specific dosages (e.g., 60 mg/kg), indicating potential for development as a therapeutic agent for epilepsy.

- Mechanistic Insights : The anticonvulsant activity may be attributed to modulation of neurotransmitter systems or ion channels involved in neuronal excitability.

作用机制

The mechanism of action of 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of certain enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

- 4-bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

- 4-chloro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

- 4-iodo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the thiadiazole ring and the sulfonamide group imparts unique electronic and steric properties to the compound, which can be exploited in various applications.

生物活性

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHBrNOS and a molecular weight of approximately 320.186 g/mol. It features a bromine atom at the para position of the benzene ring and a thiadiazole moiety, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the reaction of hydrazonoyl halides with potassium thiocyanate to yield various thiadiazole derivatives. These synthetic pathways allow for the production of this compound in sufficient yields for further biological evaluation.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. This compound has demonstrated inhibitory effects against various pathogens. Its mechanism often involves interactions with cellular enzymes or receptors, leading to disruption of microbial growth.

Anticancer Properties

Numerous studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The compound has shown promising results in inhibiting the proliferation of human cancer cells. For instance, it has been tested against K562 chronic myelogenous leukemia cells and other cancer types with varying degrees of success.

These values indicate that this compound can effectively inhibit cell growth at relatively low concentrations.

Antidiabetic Activity

The compound has also been investigated for its antidiabetic properties. Thiadiazole derivatives are known to exhibit significant antidiabetic activity, suggesting potential therapeutic applications in managing diabetes.

The interaction mechanisms of this compound involve binding to specific proteins or enzymes within cells. For example, studies utilizing molecular docking simulations have suggested that this compound may interact with human serum albumin (HSA), influencing its pharmacokinetic profile. The binding constant for the HSA-complex was found to be moderate to strong .

Case Studies and Research Findings

A recent study highlighted the pharmacological properties of similar thiadiazole compounds and their potential as kinase inhibitors. The introduction of specific substituents on the thiadiazole scaffold was shown to enhance anticancer activity significantly .

Another investigation focused on the synthesis and evaluation of novel derivatives of thiadiazole for their cytotoxic effects on multiple human cancer cell lines, reinforcing the therapeutic potential of these compounds in oncology .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, and how can purity be optimized?

The compound can be synthesized via condensation reactions between 4-bromobenzenesulfonyl chloride and 2-amino-1,3,4-thiadiazole derivatives. A typical method involves refluxing equimolar amounts of the sulfonyl chloride and thiadiazole amine in anhydrous ethanol with catalytic glacial acetic acid, followed by solvent evaporation and recrystallization to enhance purity . Purity optimization may include column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC using C18 columns with acetonitrile/water mobile phases.

Q. How should researchers characterize this compound’s physicochemical properties, such as solubility and stability?

Solubility data for structurally similar sulfonamides (e.g., N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) indicate low aqueous solubility (~2.68 × 10⁻⁴ mol/L at 37°C), suggesting the need for polar aprotic solvents (DMSO, DMF) for in vitro assays . Stability studies should assess hydrolysis under acidic/basic conditions (e.g., pH 2–9 buffers at 37°C) and photodegradation via UV-Vis spectroscopy. Thermal stability can be evaluated using differential scanning calorimetry (DSC) to identify decomposition points .

Q. What spectroscopic techniques are critical for structural validation?

- NMR : ¹H/¹³C NMR to confirm sulfonamide bond formation (e.g., sulfonamide NH proton at δ 10–12 ppm) and aromatic bromine coupling patterns .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₉H₇BrN₄O₂S₂: 353.91 g/mol) .

- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and thiadiazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives for target-specific inhibition?

SAR studies on benzenesulfonamide derivatives reveal that electron-withdrawing groups (e.g., Br at the para position) enhance binding to enzymes like carbonic anhydrase (CA) by increasing electrophilicity at the sulfonamide sulfur . Substitutions on the thiadiazole ring (e.g., methyl, tert-butyl) modulate steric effects, as seen in glybuzole (5-tert-butyl derivative), which shows improved CA XII inhibition (IC₅₀ = 12 nM) compared to unsubstituted analogs . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes to refine substituent selection .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH, temperature) or enzyme isoform specificity. For example, sulfonamides exhibit varying inhibition profiles against CA isoforms I, II, and XII due to active-site differences . To address this:

- Standardize assays using recombinant enzymes (e.g., Sigma-Aldrid CA isoforms).

- Validate results with orthogonal methods (e.g., surface plasmon resonance vs. fluorometric assays) .

- Cross-reference with structural data (e.g., X-ray co-crystallography) to confirm binding interactions .

Q. How can crystallography resolve challenges in elucidating the compound’s 3D conformation?

Single-crystal X-ray diffraction using SHELXL-2018 is recommended for determining bond angles and torsion angles critical for docking studies. For example, related sulfonamide derivatives show a dihedral angle of ~75° between the benzene and thiadiazole rings, influencing hydrophobic packing in enzyme pockets . Challenges in crystal growth (e.g., polymorphism) can be mitigated via solvent vapor diffusion (e.g., DMF/water) or seeding techniques .

Q. What methodologies assess the compound’s potential as an anticancer agent?

- In Vitro : MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) with EC₅₀ determination. Compare to Akt inhibitors like perifosine, which share sulfonamide scaffolds .

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and PI3K/Akt pathway modulation .

- ADMET : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and Ames test for mutagenicity .

属性

IUPAC Name |

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASXRLLEFZKBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NN=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407802 | |

| Record name | 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349614-28-4 | |

| Record name | 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。